molecular formula C9H11ClFN B11908759 5-Fluoroindan-2-ylamine hydrochloride

5-Fluoroindan-2-ylamine hydrochloride

Cat. No.: B11908759
M. Wt: 187.64 g/mol
InChI Key: AWBGZGXFTUYXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoroindan-2-ylamine hydrochloride: is a chemical compound with the molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol It is a fluorinated derivative of indan-2-ylamine, characterized by the presence of a fluorine atom at the 5-position of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroindan-2-ylamine hydrochloride typically involves the fluorination of indan-2-ylamine. One common method is the electrophilic fluorination of indan-2-ylamine using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding 5-Fluoroindan-2-ylamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroindan-2-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: 5-Fluoroindan-2-one or 5-Fluoroindan-2-carboxylic acid.

    Reduction: 5-Fluoroindan-2-ylamine.

    Substitution: Various substituted indan-2-ylamine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoroindan-2-ylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoroindan-2-ylamine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with specific enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound may influence neurotransmitter release and uptake, making it of interest in neuropharmacology .

Comparison with Similar Compounds

    5-Fluoroindan-2-ylamine: The non-hydrochloride form of the compound.

    5-Fluoro-2,3-dihydro-1H-inden-2-amine: A closely related compound with similar structural features.

    5-Fluoro-2-aminotetralin: Another fluorinated amine with a different ring structure.

Uniqueness: 5-Fluoroindan-2-ylamine hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C9H10FN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H

InChI Key

AWBGZGXFTUYXMF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.